molecular formula C21H30ClN3O4 B13870234 Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate

Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate

Cat. No.: B13870234
M. Wt: 423.9 g/mol
InChI Key: WPIPXANOCAFFHB-UHFFFAOYSA-N
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Description

tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the morpholine group.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Final Coupling: The final step involves coupling the piperazine derivative with the morpholine-substituted aromatic compound under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate

Uniqueness

tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C21H30ClN3O4

Molecular Weight

423.9 g/mol

IUPAC Name

tert-butyl 4-[[4-chloro-2-(morpholine-4-carbonyl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H30ClN3O4/c1-21(2,3)29-20(27)25-8-6-23(7-9-25)15-16-4-5-17(22)14-18(16)19(26)24-10-12-28-13-11-24/h4-5,14H,6-13,15H2,1-3H3

InChI Key

WPIPXANOCAFFHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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